

# overcoming Elvitegravir resistance cross-resistance Raltegravir

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## Compound Focus: Elvitegravir

CAS No.: 697761-98-1

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## Frequently Asked Questions

- **What is the primary molecular rationale for EVG's activity against the Y143R mutant?** Structural studies indicate that RAL forms a critical  $\pi$ - $\pi$  stacking interaction with the tyrosine at position 143 (Y143) of the HIV-1 integrase. The Y143R mutation disrupts this interaction, leading to RAL resistance. EVG, however, does not rely on this interaction with Y143 for binding, allowing it to maintain activity against this mutant [1].
- **Which RAL resistance mutations do confer cross-resistance to EVG?** The primary RAL resistance pathways involving mutations at integrase positions **Q148** and **N155** (especially when Q148 is combined with G140S) typically confer high-level cross-resistance to EVG [1] [2].
- **How common is integrase inhibitor resistance?** A 2024 study (ROSETTA registry) found that major integrase resistance mutations were detected in about 26% of people experiencing treatment failure with a second-generation integrase inhibitor (like dolutegravir). Resistance was more likely in those with prior antiretroviral treatment experience and prior exposure to first-generation INSTIs like RAL and EVG [3].
- **What is the recommended first step upon suspected virologic failure?** For confirmed virologic failure (HIV RNA  $\geq 200$  copies/mL), genotypic resistance testing should be performed, ideally while the patient is still on the failing regimen or within 4 weeks of discontinuation [4] [5].

## Experimental Protocols & Data

The following protocols are adapted from the pivotal study that characterized EVG's activity against RAL-resistant mutants [1].

### Protocol 1: Gel-Based Biochemical Assay for Integrase Inhibition

This protocol assesses a compound's ability to inhibit integrase function in a cell-free system.

- **Objective:** To measure the half-maximal inhibitory concentration ( $IC_{50}$ ) of EVG and RAL against wild-type and mutant recombinant integrase enzymes.
- **Materials:**
  - Recombinant integrase proteins (Wild-type, Y143R, N155H, G140S/Q148H).
  - Radiolabeled ( $[\gamma\text{-}^{32}\text{P}]$  ATP) oligonucleotide substrates mimicking viral DNA ends (21t/21b for 3'-processing, 19t/21b for strand transfer).
  - Test compounds (EVG, RAL).
  - Reaction buffer (50 mM MOPS pH 7.2, 7.5 mM  $\text{MgCl}_2$ , 14 mM 2-mercaptoethanol).
  - Denaturing polyacrylamide gel electrophoresis equipment.
- **Methods:**
  - **Prepare Substrates:** Anneal labeled oligonucleotides to create double-stranded DNA substrates.
  - **Perform Reaction:** Mix 20 nM DNA substrate with 400 nM integrase in reaction buffer and a serial dilution of the drug (typically in DMSO). Incubate at 37°C for 120 minutes.
  - **Stop Reaction:** Quench with an equal volume of formamide loading buffer containing 1% SDS.
  - **Visualize Products:** Separate reaction products on a 16% denaturing polyacrylamide gel. Dry the gel and visualize results using a phosphorimager.
  - **Analyze Data:** Use densitometry software to quantify the product bands and calculate  $IC_{50}$  values.
- **Expected Outcome:** The Y143R mutant will show high resistance to RAL (high  $IC_{50}$ ) but remain sensitive to EVG (low  $IC_{50}$ ), while the N155H and G140S/Q148H mutants will show cross-resistance to both drugs [1].

### Protocol 2: Single-Round Antiviral Assay

This protocol measures the antiviral activity of compounds against mutant viruses in a cellular context.

- **Objective:** To determine the  $IC_{50}$  of EVG and RAL against wild-type and mutant virus particles.

- **Materials:**
  - 293T cells.
  - Lentiviral vector system with a luciferase reporter gene in the Nef region and VSV-G envelope.
  - Plasmid constructs for producing mutant integrase-containing virus particles (e.g., Y143R, G140S/Q148H).
  - Test compounds.
  - Luciferase assay system (e.g., Bright-Glo).
- **Methods:**
  - **Produce Virus:** Generate VSV-G pseudo-typed reporter viruses by co-transfecting 293T cells with the envelope plasmid and the HIV-1 $\Delta$ env construct containing the desired integrase mutation.
  - **Infect and Treat:** Pre-treat fresh 293T cells with serial dilutions of EVG or RAL for 4 hours. Then, infect with the reporter viruses.
  - **Measure Infection:** After 48 hours, lyse cells and measure luciferase activity as a proxy for viral infection.
  - **Analyze Data:** Calculate the percentage of infection inhibition at each drug concentration and plot dose-response curves to determine IC<sub>50</sub> values.
- **Expected Outcome:** Results will confirm findings from the biochemical assay, showing that the Y143R virus is sensitive to EVG but highly resistant to RAL in a cellular environment [1].

## Quantitative Resistance Data

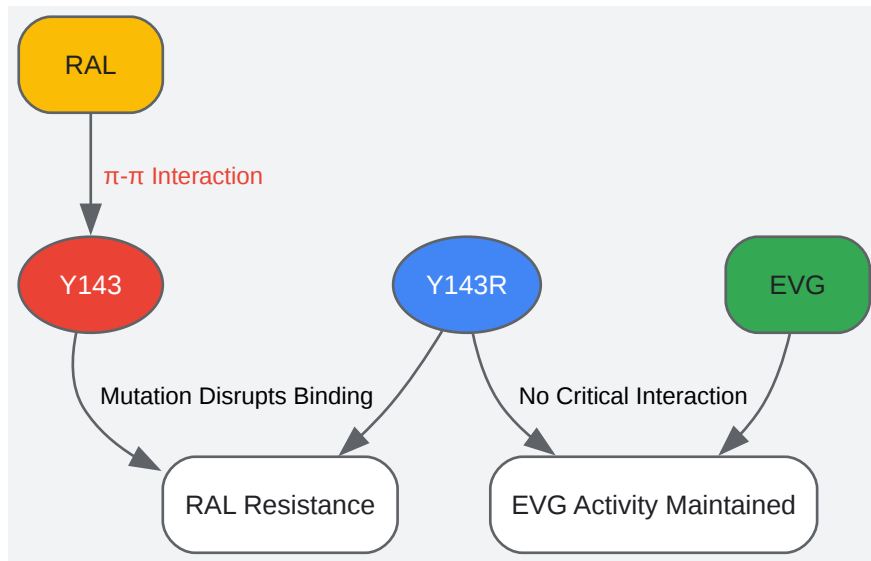
The table below summarizes key quantitative findings from the referenced study, illustrating the differential resistance profiles [1].

Table 1: Experimentally Determined Resistance Profiles of Key Integrase Mutants

Integrase Mutant	Fold-Change in RAL IC <sub>50</sub>	Fold-Change in EVG IC <sub>50</sub>	Cross-Resistance Status
Wild-Type	1 (Reference)	1 (Reference)	None
Y143R	High	~2-fold	No; EVG remains active
N155H	Intermediate	Intermediate	Yes
G140S + Q148H	High	~1000-fold	Yes

## Mechanism of Action & Cross-Resistance

The diagram below illustrates the molecular mechanism behind the differential cross-resistance between RAL and EVG.



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## References

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